Isopentylbenzene
Overview
Description
Isopentylbenzene, also known as 3-methyl-1-phenylpropene, is an organic compound with the molecular formula C11H16 . It has a molecular weight of 148.24 g/mol .
Molecular Structure Analysis
The linear formula of Isopentylbenzene is C6H5CH2CH2CH(CH3)2 . The structure consists of a benzene ring attached to an isopentyl group .Chemical Reactions Analysis
In alkylbenzenes like Isopentylbenzene, the carbon atom attached to the aromatic ring is particularly reactive . Reactions taking place at this carbon atom are said to occur at the benzylic position . Benzylic halides undergo the typical reactions of alkyl halides .Physical And Chemical Properties Analysis
Isopentylbenzene has a boiling point of 197 °C and a density of 0.854 g/mL at 20 °C . It is a combustible liquid .Scientific Research Applications
Application 1: Production of Natural Isopentyl Acetate (Banana Aroma) from Cheese Industry Waste
- Summary of the Application: Isopentyl acetate (IA), which has a banana aroma, can be produced from cheese industry waste. This process involves the use of fermentation systems where whey components such as lactose, proteins, and minerals can produce IA .
- Methods of Application or Experimental Procedures: The experiment design was a two-factor and three-level design based on a response surface methodology (RSM) using Design-Expert® software. The analysis of anomeric protons by nuclear magnetic resonance (1H-NMR) showed 81.25% of β lactose content .
- Results or Outcomes: The maximum output (Mp) of IA, determined by gas chromatography, was 9.52 g/L (p < 0.05). The central composite design (CCD) was used to perform the factor analysis. Results showed that concentrations of 0.03 (g/L) ammonium sulphate and 0.3 (v/v) of isoamyl alcohol are the best conditions for a maximum rate of IA production .
Application 2: Bromination of Alkylbenzenes and Alkoxybenzenes
- Summary of the Application: Bromination of alkylbenzenes and alkoxybenzenes, including isopentylbenzene, in aqueous solution has industrial applications, environmental consequences, and potentially adverse biological effects .
- Methods of Application or Experimental Procedures: Kinetic experiments were conducted in batch reactors to evaluate the contributions of steric and electronic effects on bromination of monosubstituted alkylbenzenes (ethyl, isopropyl, tert-butyl) and alkoxybenzenes (ethoxy, isopropoxy, tert-butoxy) .
- Results or Outcomes: For bromination at the para position of alkylbenzenes, overall reactivity increased from tert-butyl < ethyl ≈ isopropyl. For bromination at the para position of alkoxybenzenes, reactivity increased from tert-butoxy < ethoxy < isopropoxy .
Safety And Hazards
Isopentylbenzene is a combustible liquid . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction . It is advised to keep away from heat, sparks, open flames, and hot surfaces . In case of skin contact, wash off with soap and plenty of water . If swallowed, do not induce vomiting and consult a physician .
properties
IUPAC Name |
3-methylbutylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-10(2)8-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXIYYFOYIUJIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174465 | |
Record name | Isopentylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopentylbenzene | |
CAS RN |
2049-94-7 | |
Record name | Isopentylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2049-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopentylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002049947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoamylbenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62142 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isopentylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopentylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.433 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPENTYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6FF9OY109 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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